Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features an oxetane ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the formation of the oxetane ring followed by the introduction of the triazole moiety. One common method is the cyclization of an epoxide with a suitable nucleophile to form the oxetane ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The triazole ring can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-5-carboxylate: Similar structure but with a different substitution pattern on the triazole ring.
Methyl 1-(oxetan-3-yl)-1H-1,2,4-triazole-4-carboxylate: Similar structure but with a different triazole ring.
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness: Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both an oxetane and a triazole ring. This combination of structural features gives the compound distinct physicochemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C7H9N3O3 |
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Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 1-(oxetan-3-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-12-7(11)6-2-10(9-8-6)5-3-13-4-5/h2,5H,3-4H2,1H3 |
InChI Key |
BTIOMBADCKVIPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2COC2 |
Origin of Product |
United States |
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